molecular formula C10H14N2O4 B12945706 Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide

Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide

Cat. No.: B12945706
M. Wt: 226.23 g/mol
InChI Key: OKUTWBSOMCGRAP-UHFFFAOYSA-N
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Description

Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide is an organic compound with a complex structure that includes both acetic acid and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide typically involves the reaction of 2-(3,4-dimethoxyphenoxy)acetic acid with hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2-(3,4-Dimethoxyphenoxy)acetic acid+HydrazineAcetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide+Water\text{2-(3,4-Dimethoxyphenoxy)acetic acid} + \text{Hydrazine} \rightarrow \text{this compound} + \text{Water} 2-(3,4-Dimethoxyphenoxy)acetic acid+Hydrazine→Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide+Water

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve large-scale reactions with appropriate safety and purity controls to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or other reduced forms.

Scientific Research Applications

Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: This compound shares a similar structure but lacks the hydrazide group.

    2-(3,4-Dimethoxyphenoxy)acetic acid: This compound is a precursor in the synthesis of acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide.

Uniqueness

This compound is unique due to the presence of both acetic acid and hydrazide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

2-(3,4-dimethoxyphenoxy)acetohydrazide

InChI

InChI=1S/C10H14N2O4/c1-14-8-4-3-7(5-9(8)15-2)16-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)

InChI Key

OKUTWBSOMCGRAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)NN)OC

Origin of Product

United States

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